molecular formula C8H13NO B13209727 4-(Azetidin-3-yl)pent-1-en-3-one

4-(Azetidin-3-yl)pent-1-en-3-one

Cat. No.: B13209727
M. Wt: 139.19 g/mol
InChI Key: JKWNEJDZZMVMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)pent-1-en-3-one is a heterocyclic compound containing an azetidine ring. Azetidine is a four-membered nitrogen-containing ring, which is known for its presence in various biologically active molecules. The compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol .

Preparation Methods

The synthesis of 4-(Azetidin-3-yl)pent-1-en-3-one can be achieved through several routes. One common method involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using DBU as a catalyst . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(Azetidin-3-yl)pent-1-en-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like DBU, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(Azetidin-3-yl)pent-1-en-3-one can be compared with other azetidine-containing compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-(azetidin-3-yl)pent-1-en-3-one

InChI

InChI=1S/C8H13NO/c1-3-8(10)6(2)7-4-9-5-7/h3,6-7,9H,1,4-5H2,2H3

InChI Key

JKWNEJDZZMVMQD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.